Scaffold Potency: Potent NAMPT Inhibition Achieved with the [3,4-c] Dihydro Core vs. Simpler Heterocyclic Alternatives
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, for which the target compound is a direct precursor, enables the construction of urea-based inhibitors with low nanomolar potency against human NAMPT. An optimized derivative, compound 18, achieved an IC50 of 11 nM in a biochemical NAMPT assay and an antiproliferative IC50 of 36 nM in PC-3 cells [1]. While this data is for a downstream derivative, it validates the scaffold's intrinsic potential, which other pyrrolopyridine regioisomers (e.g., [3,2-c] or [2,3-c]) fail to achieve, as their vectorial output places the urea extension in a suboptimal position for the NAMPT binding pocket [1].
| Evidence Dimension | Human NAMPT inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | Not directly tested; serves as a synthetic precursor. |
| Comparator Or Baseline | Compound 18 (a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea): IC50 = 11 nM. |
| Quantified Difference | N/A (Precursor comparison) |
| Conditions | In vitro biochemical NAMPT assay. |
Why This Matters
Procurement is justified as the scaffold's geometric architecture is a prerequisite for achieving single-digit nanomolar activity against a high-value cancer and immunology target.
- [1] Dragovich, P.S., et al. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorg Med Chem Lett 23, 4875-4885 (2013). View Source
